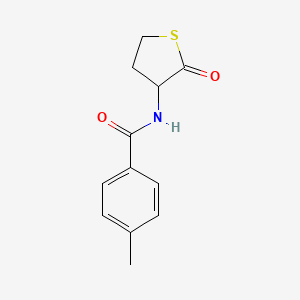

4-methyl-N-(2-oxothiolan-3-yl)benzamide

Description

4-Methyl-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative featuring a 4-methyl-substituted aromatic ring and a 2-oxothiolan-3-yl group. The 2-oxothiolan-3-yl moiety comprises a five-membered ring containing both sulfur and oxygen, which confers unique electronic and steric properties. The compound’s molecular weight is estimated to be ~265.3 g/mol (based on formula C₁₁H₁₁NO₂S), and its structure is likely confirmed via X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name |

4-methyl-N-(2-oxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-2-4-9(5-3-8)11(14)13-10-6-7-16-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZBZLHRVXYWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-oxothiolan-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-methyl-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.

Scientific Research Applications

4-methyl-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-methyl-N-(2-oxothiolan-3-yl)benzamide and its analogs:

Key Comparative Analyses

Heterocyclic Group Influence

- Its five-membered ring may improve conformational flexibility, impacting binding interactions in biological systems.

- Thiazole/Oxadiazole Systems : Compounds like (Z)-N-[...]-benzamide and 4-chloro-N-[...]-benzamide incorporate nitrogen-sulfur heterocycles. These groups are associated with improved metabolic stability and pharmacological activity, particularly in antimicrobial contexts.

- N,O-Bidentate Directing Group : The analog in leverages this group for metal-catalyzed reactions, highlighting how auxiliary functional groups expand synthetic utility.

Substituent Effects

- Methyl vs. Chlorine : The 4-methyl group in the target compound reduces electronegativity compared to chlorine-substituted analogs (e.g., 4-chloro-N-[...]-benzamide ). This difference may influence solubility, with methyl groups enhancing lipophilicity moderately, while chlorine increases molecular weight and polar surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.